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molecular formula C16H16O2 B8604550 (2-Hydroxy-4,6-dimethylphenyl)(2-methylphenyl)methanone CAS No. 62261-96-5

(2-Hydroxy-4,6-dimethylphenyl)(2-methylphenyl)methanone

Cat. No. B8604550
M. Wt: 240.30 g/mol
InChI Key: HHRFCSWGEHLILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04201790

Procedure details

Anhydrous aluminum chloride (20 g.) was added in portions during 5 minutes to 3,5-dimethylphenyl o-toluate (36.3 g.) and the mixture was heated at 140°-150° C. for 3 hours. After cooling, water (300 ml.) and concentrated hydrochloric acid (25 ml.) were added and the mixture was stirred and heated on the steam-bath until hydrolysis was complete. After cooling, the mixture was stirred with diethyl ether (110 ml.) and filtered through charcoal and kieselguhr. The layers were separated and the aqueous phase was extracted with more diethyl ether (2×50 ml.). The combined ethereal solutions were washed with water, dried over sodium sulphate and evaporated in vacuo. The residue crystallised slowly. Light petroleum (b.p. 40°-60° C.; 50 ml.) was added and the solid was filtered off, washed with light petroleum (b.p. 40°-60° C.) at 0° C. and dried in a vacuum desiccator. The solid was recrystallised from methanol to give 2-hydroxy-2',4,6-trimethylbenzophenone (15.9 g.), m.p. 65° -67° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].C1(C)C(C([O:13][C:14]2[CH:19]=[C:18]([CH3:20])[CH:17]=[C:16]([CH3:21])[CH:15]=2)=O)=CC=CC=1.O.Cl.C([O:27][CH2:28][CH3:29])C>>[OH:13][C:14]1[CH:15]=[C:16]([CH3:21])[CH:17]=[C:18]([CH3:20])[C:19]=1[C:28]([C:29]1[CH:18]=[CH:19][CH:14]=[CH:15][C:16]=1[CH3:17])=[O:27] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
36.3 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C(=O)OC1=CC(=CC(=C1)C)C)C
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
110 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 140°-150° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
heated on the steam-bath until hydrolysis
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtered through charcoal and kieselguhr
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with more diethyl ether (2×50 ml.)
WASH
Type
WASH
Details
The combined ethereal solutions were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue crystallised slowly
ADDITION
Type
ADDITION
Details
Light petroleum (b.p. 40°-60° C.; 50 ml.) was added
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with light petroleum (b.p. 40°-60° C.) at 0° C.
CUSTOM
Type
CUSTOM
Details
dried in a vacuum desiccator
CUSTOM
Type
CUSTOM
Details
The solid was recrystallised from methanol

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)C2=C(C=CC=C2)C)C(=CC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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